molecular formula C16H18ClNO B13417254 N-phenylmethcathinone Hydrochloride

N-phenylmethcathinone Hydrochloride

Cat. No.: B13417254
M. Wt: 275.77 g/mol
InChI Key: NAVAUHSYPSENCC-UHFFFAOYSA-N
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Description

N-phenylmethcathinone Hydrochloride, also known as 2-(Methylphenylamino)-1-phenyl-1-propanone Hydrochloride, is a synthetic cathinone derivative. This compound is known for its stimulant properties and is often used in scientific research for its psychoactive effects. It is a white, hygroscopic powder that is soluble in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylmethcathinone Hydrochloride can be synthesized through several methods. One common method involves the reaction of α-Bromopropiophenone with methylamine, followed by hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is similar to the laboratory method but scaled up to handle larger quantities of reactants and solvents. The reaction is monitored using gas chromatography and mass spectrometry to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenylmethcathinone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

Scientific Research Applications

N-phenylmethcathinone Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylmethcathinone Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter .

Comparison with Similar Compounds

N-phenylmethcathinone Hydrochloride is similar to other synthetic cathinones such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which affects its pharmacological properties and potency compared to other synthetic cathinones .

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H

InChI Key

NAVAUHSYPSENCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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